An In-depth Technical Guide to the Core Physical Properties of 3-Methoxymethylphenylboronic Acid
An In-depth Technical Guide to the Core Physical Properties of 3-Methoxymethylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physical properties of 3-Methoxymethylphenylboronic acid. Due to the compound's specialized nature, comprehensive experimental data on all its physical characteristics is not widely published. This document compiles available data and outlines standardized experimental protocols for the determination of key physical properties relevant to research and development.
Core Physical and Chemical Identifiers
| Property | Value | Source |
| CAS Number | 142273-84-5 | |
| Molecular Formula | C₈H₁₁BO₃ | |
| Molecular Weight | 165.98 g/mol | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available |
Experimental Protocols for Physical Property Determination
The following sections detail standardized experimental methodologies that can be employed to determine the primary physical properties of 3-Methoxymethylphenylboronic acid. These protocols are based on established practices for the analysis of organic compounds, particularly boronic acids.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies high purity, whereas a broad melting range often indicates the presence of impurities.
Methodology: Capillary Method
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Sample Preparation: A small, finely powdered sample of 3-Methoxymethylphenylboronic acid is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.
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Apparatus Setup: The capillary tube is attached to a calibrated thermometer, ensuring the sample is level with the thermometer's bulb. This assembly is then placed in a heating apparatus, such as a Thiele tube filled with a high-boiling point oil or a digital melting point apparatus.
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Heating: The apparatus is heated gradually, with the rate of temperature increase slowed to approximately 1-2°C per minute as the expected melting point is approached.
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Observation: The temperature at which the substance first begins to liquefy (T1) and the temperature at which it becomes completely liquid (T2) are recorded. The melting point is reported as the range T1-T2.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for confirming the chemical structure of 3-Methoxymethylphenylboronic acid. Both ¹H and ¹³C NMR would provide detailed information about the molecular framework. Boronic acids can present challenges in NMR due to the formation of oligomeric anhydrides (boroxines).
Methodology: ¹H and ¹³C NMR
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Sample Preparation: A 5-10 mg sample of 3-Methoxymethylphenylboronic acid is dissolved in a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or CDCl₃) in an NMR tube. The choice of solvent is crucial, as boronic acids have varying solubilities and tendencies to form boroxines in different solvents.
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Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. Standard acquisition parameters are set, although optimization may be necessary.
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Data Acquisition: The ¹H NMR spectrum is acquired first, followed by the ¹³C NMR spectrum. It may be beneficial to acquire spectra at elevated temperatures to disrupt intermolecular hydrogen bonding and boroxine formation, which can lead to sharper signals.
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Spectral Analysis: The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), coupling constants (J), and integration values of the peaks in the ¹H spectrum are analyzed to elucidate the proton environment. The chemical shifts in the ¹³C spectrum provide information about the carbon skeleton.
General Synthesis and Characterization Workflow
The synthesis of phenylboronic acids, including 3-Methoxymethylphenylboronic acid, typically follows a common pathway involving the formation of an organometallic intermediate followed by reaction with a borate ester and subsequent hydrolysis. The characterization of the final product is essential to confirm its identity and purity.
Caption: A generalized workflow for the synthesis and characterization of phenylboronic acids.



